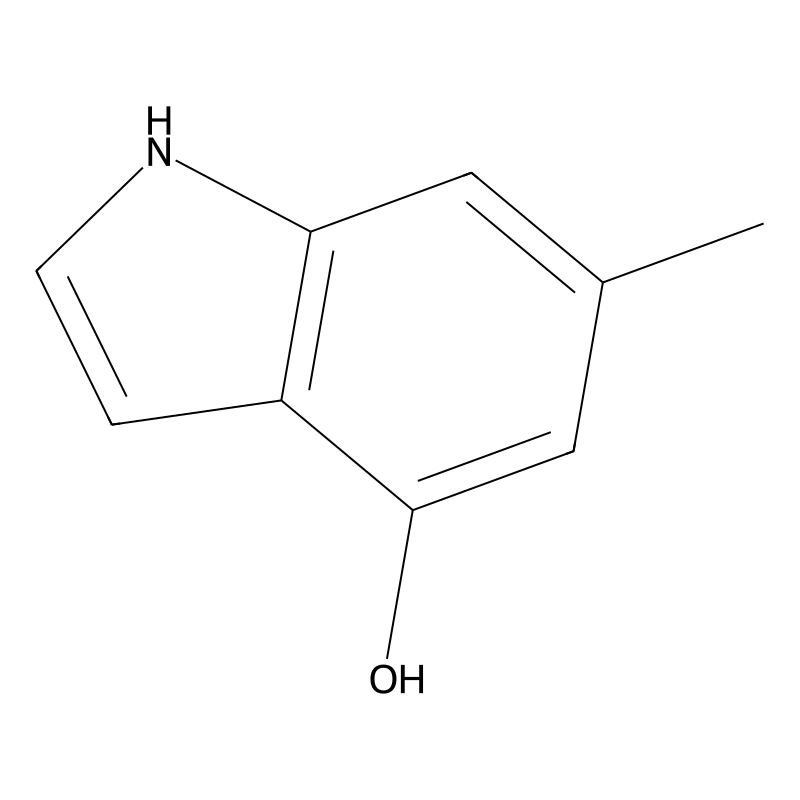

6-Methyl-1H-indol-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Indole derivative: 6-Methyl-1H-indol-4-ol belongs to the class of indole alkaloids, a diverse group of natural products with various biological activities []. The indole ring system is a core component in many biologically relevant molecules, including the neurotransmitter serotonin and the plant hormone tryptophan []. Research on other indole derivatives has yielded promising results in areas like anti-cancer drugs [].

Structural similarity: 6-Methyl-1H-indol-4-ol shares some structural similarities with other bioactive molecules. The presence of the hydroxyl group (OH) on the 4th position suggests potential for hydrogen bonding, a crucial interaction in many biological processes []. Further investigation might explore its potential to mimic or interact with known biomolecules.

6-Methyl-1H-indol-4-ol is a chemical compound that belongs to the indole family, characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position of the indole ring. Its molecular formula is , and it has a molecular weight of approximately 147.17 g/mol. The compound is notable for its structural features, which contribute to its unique chemical properties and biological activities. Indoles, including 6-Methyl-1H-indol-4-ol, are significant in various natural products and pharmaceuticals due to their diverse biological activities, including potential therapeutic effects against various diseases .

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can yield more reduced forms, such as indolines, using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring, allowing for the introduction of various functional groups under acidic conditions .

Indole derivatives, including 6-Methyl-1H-indol-4-ol, exhibit a range of biological activities. These include:

- Antimicrobial Effects: Indole compounds have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Activity: Some studies suggest that this compound may inhibit certain kinases involved in cell proliferation, thus exerting anticancer effects.

- Modulation of Biochemical Pathways: As a signaling molecule, indole derivatives can influence various biochemical pathways in both microbial and human systems, suggesting roles in gut health and immune response .

The synthesis of 6-Methyl-1H-indol-4-ol can be achieved through several methods:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

- Reductive Cyclization: Another approach includes the reductive cyclization of o-phenylenediamines with carbon dioxide in the presence of triethoxysilane.

- Industrial Production: Large-scale synthesis often employs Fischer indole synthesis due to its high efficiency and yield. Typical conditions involve using methanesulfonic acid as a catalyst and methanol as a solvent under reflux .

6-Methyl-1H-indol-4-ol has several potential applications:

- Pharmaceutical Development: Its biological activities make it a candidate for drug development against infections and cancers.

- Research Tool: The compound can be used in biochemical research to study indole-related pathways and interactions within biological systems.

- Agricultural Chemicals: Due to its antimicrobial properties, it may find applications in developing agrochemicals .

The interaction studies of 6-Methyl-1H-indol-4-ol reveal its potential to bind with various biological targets:

- Receptor Binding: Like many indole derivatives, it interacts with multiple receptors, which can lead to diverse pharmacological effects.

- Biochemical Pathways: The compound's ability to modulate signaling pathways suggests that it could play a role in therapeutic interventions for diseases related to these pathways .

Several compounds share structural similarities with 6-Methyl-1H-indol-4-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Indole | Basic structure without substituents | Parent compound; lacks functional groups |

| 5-Methyl-1H-indol-4-ol | Methyl group at the 5th position | Different methyl positioning affects reactivity |

| 6-Hydroxy-1H-indole | Hydroxyl group at the 6th position | Hydroxyl substitution changes properties |

Uniqueness

6-Methyl-1H-indol-4-ol is unique due to the specific positioning of its methyl and hydroxyl groups, which significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

The historical development of indole chemistry traces its origins to the pioneering work of German chemist Adolf von Baeyer, who first isolated indole in 1866 through reactions involving indigo, sulfuric acid, and sulfuric anhydride. This foundational discovery established the benzopyrrole structure that would become central to understanding heterocyclic compound reactivity. Baeyer's subsequent collaboration with Adolph Emmerling in 1869 led to the first synthesis of indole itself, utilizing ortho-nitrocinnamic acid and iron powder in strongly basic solution. This historical precedent established the fundamental synthetic approaches that would eventually enable the preparation of substituted indole derivatives such as 6-Methyl-1H-indol-4-ol.

The evolution of indole synthetic methodology continued throughout the late nineteenth and early twentieth centuries with the development of several classical named reactions. The Fischer indole synthesis, established by Emil Fischer in 1883, provided a groundbreaking pathway for synthesizing indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. This method, along with the later development of the Bischler-Möhlau indole synthesis, expanded the available synthetic routes for accessing diverse indole structures. The Bischler-Möhlau reaction, discovered independently by Richard Möhlau in 1882 and August Bischler in 1892, demonstrated the formation of 2-aryl-indoles from alpha-bromo-acetophenones and excess aniline.

Modern synthetic approaches to 6-Methyl-1H-indol-4-ol and related compounds have benefited from these historical foundations while incorporating contemporary methodological advances. Recent research has demonstrated the synthesis of hydroxylated indole derivatives through modified Bischler-Möhlau reactions conducted at lower temperatures, which improve yields and reduce formation of tarry side products. These modifications have enabled the preparation of both 4-hydroxy and 6-hydroxy isomers from condensation reactions of meta-aminophenol and benzoin, representing significant improvements over earlier contradictory methodologies.

Table 1: Historical Milestones in Indole Chemistry

| Year | Researcher(s) | Discovery/Development | Significance |

|---|---|---|---|

| 1866 | Adolf von Baeyer | First isolation of indole | Established fundamental indole structure |

| 1869 | Baeyer & Emmerling | First indole synthesis | Provided synthetic access to indole ring system |

| 1883 | Emil Fischer | Fischer indole synthesis | Enabled systematic preparation of indole derivatives |

| 1882-1892 | Möhlau & Bischler | Bischler-Möhlau synthesis | Alternative synthetic route for 2-aryl-indoles |

The preparation of 6-Methyl-1H-indol-4-ol specifically can be achieved through various synthetic routes, with the Fischer indole synthesis representing one of the most commonly employed methods. Industrial production often utilizes large-scale Fischer indole synthesis due to its efficiency and high yield, typically employing methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions. Alternative synthetic approaches include reductive cyclization of ortho-phenylenediamines with carbon dioxide in the presence of triethoxysilane, demonstrating the continued development of novel methodologies for accessing functionalized indole derivatives.

The Bischler-Möhlau indole synthesis represents one of the classical approaches for constructing indole derivatives, including hydroxyindole compounds such as 6-Methyl-1H-indol-4-ol [1] [2]. This reaction involves the condensation of α-bromoacetophenone derivatives with aniline compounds under acidic conditions, typically at elevated temperatures around 200°C [1] [2].

Recent mechanistic investigations have revealed that the Bischler-Möhlau reaction proceeds through two distinct pathways that lead to different regioisomeric products [2]. Pathway A involves direct displacement of the bromine atom by aniline, followed by intramolecular cyclization to afford 3-aryl indoles. Pathway B, which predominates when excess aniline is employed, proceeds through an imine intermediate formation, ultimately yielding 2-aryl indoles as the major products [2].

Modified Reaction Conditions

Significant improvements to the traditional Bischler-Möhlau synthesis have been achieved through the incorporation of lithium bromide as a catalyst [1]. This modification allows for milder reaction conditions while maintaining acceptable yields. The use of microwave irradiation has also been explored as an alternative heating method, providing more uniform energy distribution and reduced reaction times [1].

For hydroxyindole synthesis specifically, the regioselectivity of the Bischler-Möhlau reaction can be enhanced through careful substrate design. The introduction of electron-withdrawing or electron-donating substituents on the aniline precursor influences the cyclization pathway, with electron-rich anilines favoring the formation of 2-aryl indoles through the imine pathway [2].

Substrate Scope and Limitations

The modified Bischler-Möhlau approach demonstrates compatibility with various functionalized α-bromoketones and aniline derivatives. However, the reaction remains substrate-dependent regarding both yield and regiochemical outcome [2]. Substrates containing electron-withdrawing groups such as 4-cyano and 4-trifluoromethyl substituents on the aniline component show decreased reactivity and often fail to provide satisfactory yields of the desired indole products [3].

Catalytic Cyclization Approaches Using Transition Metal Complexes

Palladium-Catalyzed Systems

Palladium-catalyzed cyclization reactions have emerged as powerful tools for indole synthesis, offering excellent regioselectivity and functional group tolerance [4] [5]. The palladium-catalyzed aerobic oxidative cyclization of N-aryl imines provides access to indoles under mild conditions using molecular oxygen as the sole oxidant [4]. This approach allows for the rapid assembly of indole rings from readily available anilines and ketones with broad functional group compatibility.

The Larock indole synthesis represents another significant palladium-catalyzed methodology, utilizing ortho-iodoanilines and disubstituted alkynes as starting materials [6]. This heteroannulation reaction proceeds through oxidative addition of the iodoaniline to palladium(0), followed by alkyne coordination, migratory insertion, and reductive elimination to form the indole product [6]. The reaction demonstrates excellent regioselectivity, with the larger substituent on the alkyne consistently positioned adjacent to the arylpalladium bond during the insertion step [6].

Ruthenium-Catalyzed Methodologies

A particularly noteworthy development is the ruthenium-catalyzed cycloisomerization of alkynylanilides, which proceeds via 1,2-carbon migration to yield 3-substituted indoles [9]. This reaction represents the first catalytic process involving ruthenium vinylidene intermediate formation through carbon migration, expanding the scope of accessible indole derivatives [9].

Rhodium-Catalyzed Systems

Rhodium(III)-catalyzed methodologies have gained prominence due to their ability to activate relatively inert C-H bonds [10] [11]. The hydrazine-directed C-H activation approach utilizes the hydrazine moiety as an internal oxidant, facilitating the cyclization process through N-N bond cleavage and reductive elimination [10].

Phosphorus-directed C-H activation represents a significant advancement in rhodium catalysis for indole synthesis [11]. The installation of tertiary phosphine groups on the nitrogen atom of indole precursors enables selective delivery of the rhodium center to specific C-H bonds, allowing for regioselective arylation at positions such as C7 [11].

Regioselective Methylation Strategies at the C6 Position

Direct Methylation Approaches

The regioselective introduction of methyl groups at the C6 position of indoles presents unique synthetic challenges due to the electronic properties of the indole system [12] [13]. Copper-catalyzed direct C6-arylation has been successfully demonstrated using diaryliodonium triflate salts as coupling partners in the presence of catalytic copper oxide [13]. This methodology achieves high regioselectivity through the formation of five-membered metallacycles during the C-H activation step.

The key to achieving C6 selectivity lies in the appropriate choice of directing groups. N-P(O)tBu₂ directing groups have proven particularly effective for promoting C6 functionalization [13]. The directing group can be readily removed using lithium aluminum hydride to provide the unprotected indole in excellent yield [13].

Mechanistic Considerations

The regioselectivity in C6 methylation reactions is controlled by several factors, including the electronic nature of the indole substrate and the choice of reaction conditions [14]. Transition metal-catalyzed C-H functionalization at the C6 position typically proceeds through six-membered metallacycle intermediates, which are favored over the corresponding five-membered alternatives despite the inherent ring strain [15].

Computational studies have revealed that the introduction of carbonyl groups at the C3 position significantly influences the electron density distribution between C2 and C4 positions, affecting the regioselectivity of subsequent functionalization reactions [16]. This insight has informed the development of strategies for selective C6 methylation through careful substrate design.

Solvent Effects on Reaction Yield and Purity

Solvent System Optimization

The choice of solvent system profoundly impacts both the yield and purity of indole synthesis reactions [17] [18]. Multicomponent solvent systems have demonstrated superior performance compared to single-solvent approaches. The DMSO/H₂O/AcOH system in a 2:1:1 ratio has emerged as particularly effective for Fischer indole synthesis, achieving conversion rates of 95.8% and yields of 85.8% [18].

Deep eutectic solvents (DES) represent an emerging class of environmentally benign reaction media for indole synthesis [17]. These solvents offer enhanced reaction efficiency and sustainability compared to conventional organic solvents while maintaining excellent yields and selectivity.

Temperature and Solvent Interactions

The relationship between solvent polarity and reaction temperature significantly influences indole formation pathways [18]. Polar solvents such as dimethyl sulfoxide (DMSO) facilitate homogeneous reaction conditions and improve mass transfer, leading to enhanced conversion rates [18]. However, the optimal solvent composition varies depending on the specific synthetic methodology employed.

Protic solvents such as ethanol and water are commonly employed in Fischer indole synthesis, but their effectiveness can be enhanced through the addition of co-solvents [18]. The DMSO/H₂O combination provides excellent solvation of both polar and nonpolar substrates while maintaining reaction homogeneity [18].

Byproduct Formation in Multi-Step Syntheses

Common Byproduct Pathways

Byproduct formation in indole synthesis arises from several competing reaction pathways [2] [3]. In Bischler-Möhlau reactions, the formation of alternative regioisomers represents a major challenge, with byproduct formation ranging from 5-30% depending on the reaction conditions employed [2].

Acid-catalyzed polymerization represents a significant issue in Fischer indole synthesis, particularly when strong acids such as concentrated sulfuric acid are employed [1]. This side reaction can be minimized through the use of milder acidic conditions or alternative synthetic approaches.

Strategies for Byproduct Minimization

Continuous flow synthesis has emerged as an effective strategy for reducing byproduct formation in indole synthesis [3]. The controlled residence times and uniform heating provided by flow reactors minimize the occurrence of side reactions and improve overall selectivity.

Catalyst design plays a crucial role in suppressing unwanted side reactions. The use of heterogeneous catalysts allows for easier separation of products and reduces the likelihood of metal-catalyzed decomposition reactions [3]. Additionally, the implementation of milder reaction conditions through improved catalyst systems reduces the formation of thermal decomposition products.